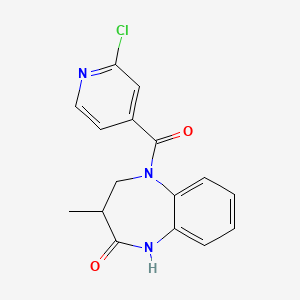
5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Méthodes De Préparation
The synthesis of 5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of 2-chloropyridine-4-carboxylic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride.
Cyclization: The acid chloride is then reacted with a suitable amine to form the benzodiazepine core structure. This step often requires the use of a base, such as triethylamine, to facilitate the cyclization process.
Methylation: The final step involves the methylation of the benzodiazepine core to introduce the 3-methyl group. This can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups within the molecule. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for such transformations.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might introduce hydroxyl or carboxyl groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its structural similarity to other benzodiazepines makes it a candidate for studying the mechanisms of action of these compounds, as well as their interactions with biological targets.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for conditions such as anxiety, epilepsy, and muscle spasms.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is likely similar to that of other benzodiazepines. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in the compound’s anxiolytic, sedative, and muscle relaxant properties.
Comparaison Avec Des Composés Similaires
5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one can be compared to other benzodiazepines such as diazepam, lorazepam, and clonazepam. While all these compounds share a common benzodiazepine core, the presence of the 2-chloropyridine-4-carbonyl group in this compound provides unique chemical and pharmacological properties. This structural difference may result in variations in potency, duration of action, and specificity for different GABA receptor subtypes.
Similar compounds include:
Diazepam: Commonly used for its anxiolytic and muscle relaxant properties.
Lorazepam: Known for its strong sedative effects and use in treating anxiety disorders.
Clonazepam: Often used as an anticonvulsant and for the treatment of panic disorders.
Propriétés
IUPAC Name |
5-(2-chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-10-9-20(16(22)11-6-7-18-14(17)8-11)13-5-3-2-4-12(13)19-15(10)21/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJKZMKDGHZATG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














